3-Methoxy-2,5-dimethylpyrazine
Overview
Description
3-Methoxy-2,5-dimethylpyrazine is a chemical compound known for its musty, moldy aroma, and has been identified as a significant contributor to cork taint in wines, second only to 2,4,6-trichloroanisole in terms of its impact on the wine industry (Simpson, Capone, & Sefton, 2004). It is characterized by a complex synthesis process, distinct molecular structure, and specific chemical and physical properties, which are explored through scientific research.
Synthesis Analysis
The synthesis of related pyrazine derivatives involves sophisticated chemical reactions, including Suzuki cross-coupling reactions and the use of various starting materials such as 2,5-dibromo-3,6-dimethylpyrazine for the synthesis of phenylene-2,5-dimethylpyrazinyl co-oligomers. These processes yield compounds with significant photoluminescence and potential for electroluminescence applications (Türksoy, Hughes, Batsanov, & Bryce, 2003).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives, including 3-methoxy-2,5-dimethylpyrazine, has been studied using various spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) and other computational methods provide insights into the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, indicating the compound's electronic and charge transfer properties (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Chemical Reactions and Properties
Pyrazine compounds exhibit a range of chemical reactivities, including the ability to undergo Suzuki coupling reactions for the synthesis of co-oligomers with potential optoelectronic applications. These reactions highlight the versatility of pyrazine derivatives in synthesizing materials with desirable photoluminescent properties for technological applications (Türksoy et al., 2003).
Physical Properties Analysis
The physical properties of pyrazine derivatives, including 3-methoxy-2,5-dimethylpyrazine, are characterized by their significant photoluminescence, which has been exploited in the development of materials with potential applications in electroluminescence and other optoelectronic devices. The properties of these compounds are influenced by their molecular structure, including the angles between the pyrazine and aryl rings, which affect their optical properties (Türksoy et al., 2003).
Chemical Properties Analysis
The chemical properties of 3-methoxy-2,5-dimethylpyrazine and related compounds are defined by their molecular structures and the functional groups present. These properties are crucial in understanding the compound's reactivity, potential as a photoluminescent material, and its role in applications such as wine cork taint and optoelectronic devices. The synthesis and characterization of these compounds provide valuable insights into their potential applications and effects on product quality (Simpson et al., 2004); (Türksoy et al., 2003).
Scientific Research Applications
Synthesizing Co-Oligomers and Teraryl Derivatives : It is utilized in synthesizing phenylene-2,5-dimethylpyrazine co-oligomers and teraryl derivatives for blue electroluminescence in specific applications (Türksoy et al., 2003).
Studying Hepatic Microsomal Monooxygenase System : The compound is also used in research to study the interactions of heterocyclic Maillard products with the hepatic microsomal monooxygenase system (Hahnemann et al., 1989).
Replicating Opium Odour : This chemical is used to represent the original opium odour effectively (Buchbauer et al., 1994).
Application in Cigarette Perfumery : It is applied in cigarette perfumery to enhance after-taste and aroma (Fu Jianshan & Yang Hua-wu, 2004).
Inhibitory Action on Uterus of Rats : 2,5-dimethylpyrazine, a related compound, may have a direct inhibitory action on the uterus of rats, affecting uterus weight and uptake of 3H-estradiol (Yamada et al., 1992).
Role in Wine Cork Taint : 2-methoxy-3,5-dimethylpyrazine is a potent compound responsible for a "fungal must" taint in wine corks, creating an unpleasant, musty, and moldy aroma (Simpson et al., 2004).
Potential Central Nervous Depressant : It has potential as a central nervous depressant, but its hypnotic and anticonvulsant activity is weak and relatively nontoxic (Nishie et al., 1970).
Anti-Depressant Activities : 3-(4-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-pyrazoline, a related compound, reduced immobility times in mice at a specific dose (Palaska et al., 2001).
Role in Warning Odor of Butterflies and Moths : Pyrazines, the class of chemicals to which 3-Methoxy-2,5-dimethylpyrazine belongs, are identified as odor components in butterflies and moths, playing a role in their generalized warning system (Rothschild et al., 1984).
Impact on Wine Aroma : The threshold value for 2-methoxy-3-isobutylpyrazine in certain wines affects the green bell pepper character in these wines (Roujou de Boubée et al., 2000).
Future Directions
Future research on 3-Methoxy-2,5-dimethylpyrazine could focus on:
- Biological Activity : Investigating potential applications in medicine, such as drug development.
- Synthetic Methods : Developing efficient and scalable synthetic routes.
- Flavor and Fragrance Industry : Exploring its role in creating novel flavors or fragrances.
Remember that this analysis is based on available data, and further exploration in scientific literature is essential for a comprehensive understanding of this compound’s properties and applications.
properties
IUPAC Name |
3-methoxy-2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRGVELVPYDICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,5-dimethylpyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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